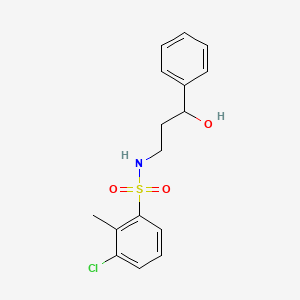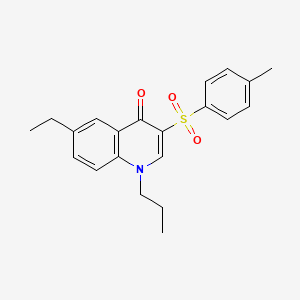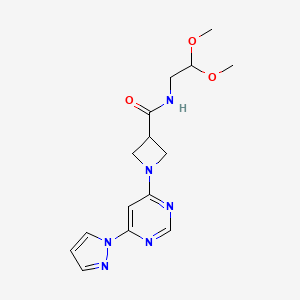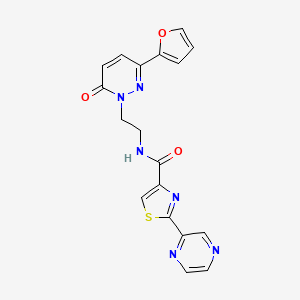![molecular formula C22H20N2O3S B2700648 2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946367-96-0](/img/structure/B2700648.png)
2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds is usually analyzed computationally to identify its applications in the field of chemical and biological sciences . Most of the theoretical calculations are performed employing DFT and TD-DFT approaches with the 6–311++G basis set .Chemical Reactions Analysis
Benzamide compounds, which are a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They exhibit various biological activities, including antioxidant, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación
Receptor Binding Studies and Imaging
Compounds with structural features similar to 2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been investigated for their binding affinity to sigma-2 receptors. Sigma-2 receptors are implicated in various physiological processes and diseases, including cancer and neurological disorders. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have demonstrated high affinity for sigma-2 receptors, suggesting their utility in in vitro studies to understand receptor dynamics (Jinbin Xu et al., 2005). Furthermore, fluorine-18-labeled benzamide analogues have been explored for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET), highlighting the potential of these compounds in cancer diagnosis and treatment monitoring (Z. Tu et al., 2007).
Synthetic Chemistry and Novel Compounds Creation
The synthesis of novel chemical structures based on the tetrahydroquinoline framework is a significant area of research. Tetrahydroquinolines are key structural motifs in many biologically active molecules. The ability to synthesize these compounds through various chemical reactions enables the exploration of their pharmacological properties. For example, the intramolecular cyclisation with N-methoxy-N-acylnitrenium ions generated from N-methoxyamides leading to 1,5-benzodiazonine derivatives showcases the synthetic versatility of compounds related to the tetrahydroquinoline class (Y. Kikugawa & M. Kawase, 1991).
Pharmacological and Biological Applications
Structurally related compounds have been synthesized and evaluated for their pharmacological activities, including their roles as anticancer agents. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the potential therapeutic applications of these compounds. These synthesized analogs have shown potent cytotoxicity against various cancer cell lines, indicating their promise as leads for the development of new anticancer drugs (K. Redda et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound “2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it’s likely that this compound might affect multiple biochemical pathways.
Result of Action
Based on the biological activities of indole derivatives , it’s possible that this compound might have a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTRKVEJOURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)
![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)
![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)



